N-(2,4-difluorophenyl)-2-((4-methoxyphenyl)thio)acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-((4-methoxyphenyl)thio)acetamide is an organic compound characterized by the presence of both fluorine and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-((4-methoxyphenyl)thio)acetamide typically involves the reaction of 2,4-difluoroaniline with 4-methoxybenzenethiol in the presence of a suitable acylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and acetonitrile, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-((4-methoxyphenyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-((4-methoxyphenyl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which N-(2,4-difluorophenyl)-2-((4-methoxyphenyl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s fluorine and methoxy groups contribute to its binding affinity and specificity, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)-2-(4-hydroxyphenyl)sulfanylacetamide
- N-(2,4-difluorophenyl)-2-(4-chlorophenyl)sulfanylacetamide
- N-(2,4-difluorophenyl)-2-(4-nitrophenyl)sulfanylacetamide
Uniqueness
N-(2,4-difluorophenyl)-2-((4-methoxyphenyl)thio)acetamide is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential for specific interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2S/c1-20-11-3-5-12(6-4-11)21-9-15(19)18-14-7-2-10(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZYCQAQFHQKRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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